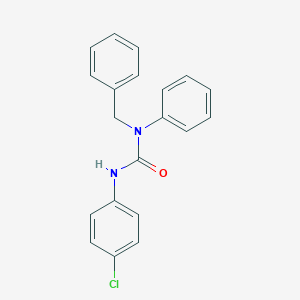

1-Benzyl-3-(4-chlorophenyl)-1-phenylurea

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H17ClN2O |

|---|---|

Molecular Weight |

336.8g/mol |

IUPAC Name |

1-benzyl-3-(4-chlorophenyl)-1-phenylurea |

InChI |

InChI=1S/C20H17ClN2O/c21-17-11-13-18(14-12-17)22-20(24)23(19-9-5-2-6-10-19)15-16-7-3-1-4-8-16/h1-14H,15H2,(H,22,24) |

InChI Key |

IZWWJRVFQMCOGC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Nomenclature and Chemical Classification

Systematic IUPAC Naming

The formal and systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is 1-benzyl-1-phenyl-3-(4-chlorophenyl)urea . This name precisely describes the molecular structure. The numbering of the urea (B33335) nitrogens (N1 and N3) dictates the locants of the substituent groups. Specifically, the '1-' and '3-' prefixes indicate which of the two nitrogen atoms of the urea core bears the specified substituents.

Structural Representation and Isomeric Considerations

The molecular structure of 1-benzyl-1-phenyl-3-(4-chlorophenyl)urea is characterized by a central urea moiety (-NH-CO-NH-). One nitrogen atom of the urea core is substituted with both a benzyl (B1604629) group (-CH₂-C₆H₅) and a phenyl group (-C₆H₅). The second nitrogen atom is substituted with a 4-chlorophenyl group (-C₆H₄Cl), where the chlorine atom is positioned at the para-position of the phenyl ring.

The key structural features are:

Urea Core : A central carbonyl group bonded to two nitrogen atoms.

N1 Substituents : A benzyl group and a phenyl group are attached to the same nitrogen atom.

N3 Substituent : A 4-chlorophenyl group is attached to the other nitrogen atom.

From an isomeric perspective, 1-benzyl-1-phenyl-3-(4-chlorophenyl)urea does not possess any chiral centers, and therefore, it is an achiral molecule, lacking enantiomers. While the carbon-nitrogen bonds of the urea backbone have a high barrier to rotation due to resonance, leading to a planar geometry, distinct and stable geometric (cis/trans) isomers are not typically isolated for acyclic ureas of this type at room temperature. However, the molecule can exist in various conformations due to the rotation around its single bonds, particularly the bonds connecting the aryl and benzyl groups to the urea nitrogens.

| Property | Data |

| Molecular Formula | C₂₀H₁₇ClN₂O |

| Molecular Weight | 336.82 g/mol |

| Core Structure | Urea |

| Substituents | Benzyl, Phenyl, 4-Chlorophenyl |

Classification within Organic Chemistry: Urea Pharmacophore

In the realm of organic and medicinal chemistry, 1-benzyl-1-phenyl-3-(4-chlorophenyl)urea is classified as a substituted urea. The urea motif is recognized as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets.

The urea functional group is a key pharmacophore due to its specific characteristics:

Hydrogen Bonding : The urea moiety contains two N-H groups (in its parent form) that act as hydrogen bond donors and a carbonyl oxygen that serves as a hydrogen bond acceptor. This allows urea derivatives to form strong and specific hydrogen bonding interactions with biological receptors such as proteins and enzymes.

Rigidity : The planar and rigid nature of the urea backbone helps to properly orient the substituents in three-dimensional space, which can be crucial for achieving a desired biological activity.

Physicochemical Properties : The inclusion of a urea group can influence a molecule's physicochemical properties, such as solubility and lipophilicity, which are important for its behavior in biological systems.

The urea functionality is a component of numerous bioactive compounds and clinically approved drugs, highlighting its importance in drug design and medicinal chemistry. Its synthetic versatility allows for the creation of large libraries of derivatives for screening and optimization in drug discovery processes.

Computational Chemistry and in Silico Analysis

Molecular Docking Simulations for Ligand-Target Binding Prediction and Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a ligand, such as a phenylurea derivative, might interact with a protein target.

In studies of analogous urea (B33335) derivatives, particularly those investigated as enzyme inhibitors (e.g., urease inhibitors), molecular docking simulations are crucial for understanding their mechanism of action. researchgate.netresearchgate.net The process involves preparing the three-dimensional structures of both the ligand (the urea derivative) and the target protein. The docking software then explores various possible binding poses of the ligand within the active site of the protein, calculating a scoring function to estimate the binding affinity for each pose.

For a compound like 1-Benzyl-3-(4-chlorophenyl)-1-phenylurea, a docking study against a relevant enzyme target would reveal key interactions. These interactions typically include:

Hydrogen Bonding: The urea moiety is an excellent hydrogen bond donor and acceptor. Docking simulations would identify hydrogen bonds between the N-H and C=O groups of the urea and amino acid residues in the target's active site. nih.gov

Hydrophobic Interactions: The benzyl (B1604629) and phenyl rings would likely engage in hydrophobic interactions with nonpolar residues of the protein. The 4-chlorophenyl group also contributes to these interactions.

Pi-Stacking: The aromatic rings can form stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's binding pocket.

The results of molecular docking are often presented in a table summarizing the binding energy and the interacting residues. While specific data for this compound is unavailable, a representative table for a generic phenylurea derivative binding to a hypothetical enzyme active site is shown below.

Table 1: Representative Molecular Docking Results for a Phenylurea Derivative

| Parameter | Value | Interacting Residues |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | Asp, His, Gly, Phe, Tyr |

| Hydrogen Bonds | 3 | Asp, His |

Quantum Chemical Calculations

Quantum chemical calculations provide detailed insights into the electronic structure and properties of a molecule. These methods are invaluable for understanding reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) Applications in Structure-Property Correlation

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for correlating the structure of a molecule with its properties. For a phenylurea derivative, DFT calculations can be used to determine:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms.

Electronic Properties: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Spectroscopic Properties: Predicting vibrational frequencies (IR and Raman spectra) and NMR chemical shifts.

Studies on related phenylurea herbicides have used DFT to calculate these properties and correlate them with their biological activity. shd-pub.org.rs For instance, the electronic delocalization caused by different substituents on the phenyl ring can be quantified and related to the compound's efficacy. shd-pub.org.rs

Fukui Functions for Identifying Reactive Sites

Fukui functions are used within DFT to identify the most reactive sites in a molecule for nucleophilic and electrophilic attacks. researchgate.net The Fukui function, ƒ(r), indicates the change in electron density at a point r when the total number of electrons in the molecule changes.

ƒ+(r): Predicts sites for nucleophilic attack (where an electron is added).

ƒ-(r): Predicts sites for electrophilic attack (where an electron is removed).

For this compound, Fukui function analysis would likely identify the oxygen atom of the carbonyl group as a primary site for electrophilic attack due to its high electron density. The nitrogen and carbon atoms in the aromatic rings could be susceptible to both nucleophilic and electrophilic attack depending on the electronic effects of the substituents. researchgate.netwolfram.com

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a method for studying charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. wikipedia.orgwisc.edu It provides a picture of the localized bonds and lone pairs.

NBO analysis of a phenylurea derivative would reveal:

Charge Distribution: The natural atomic charges on each atom, giving insight into the molecule's polarity.

Hyperconjugative Interactions: The stabilization energy (E(2)) associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. For example, the delocalization of a nitrogen lone pair (n) into an adjacent anti-bonding orbital (π*) of a phenyl ring contributes to the molecule's stability. materialsciencejournal.orgnih.gov

A representative NBO analysis for a substituted urea might show significant stabilization energies from the delocalization of lone pairs on the nitrogen and oxygen atoms into the antibonding orbitals of the aromatic rings.

Table 2: Representative NBO Analysis for a Phenylurea Derivative

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π* (C=N) | 25.4 |

| LP (N) | π* (Carom-Carom) | 5.8 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. wolfram.comresearchgate.netresearchgate.net They are useful for predicting how a molecule will interact with other charged species.

Red/Yellow Regions: Indicate negative electrostatic potential and are susceptible to electrophilic attack. For a phenylurea, the area around the carbonyl oxygen would be strongly negative. researchgate.net

Blue Regions: Indicate positive electrostatic potential and are susceptible to nucleophilic attack. The N-H protons would exhibit a positive potential. researchgate.net

Green Regions: Represent neutral potential.

The MEP map for this compound would provide a clear picture of its charge distribution and reactive sites, guiding the understanding of its intermolecular interactions.

Average Local Ionization Energy (ALIE) Calculations

Average Local Ionization Energy (ALIE) is the average energy required to remove an electron from a specific point in the space of a molecule. researchgate.netnih.govresearchgate.net The lowest values of ALIE correspond to the locations of the most loosely bound electrons, which are the most favorable sites for electrophilic and radical attack.

ALIE surfaces are often mapped onto the molecule's electron density. Regions with low ALIE values (typically colored blue) highlight the areas where electrons are most available for donation. For a phenylurea derivative, low ALIE values would be expected around the π-systems of the aromatic rings and the lone pairs of the oxygen and nitrogen atoms, indicating these as the most probable sites for oxidation or reaction with electrophiles. researchgate.net

Quantum Theory of Atoms In Molecules (QTAIM) Analysis for Noncovalent Interactions

Specific Quantum Theory of Atoms in Molecules (QTAIM) analysis for this compound is not extensively available in publicly accessible literature. However, the principles of QTAIM provide a robust theoretical framework for understanding the noncovalent interactions that govern the structure and properties of this molecule. amercrystalassn.orge-bookshelf.de

QTAIM is a powerful computational method that partitions the electron density of a molecule into atomic basins, allowing for the rigorous definition of atoms within a molecule and the characterization of the chemical bonds between them. amercrystalassn.orge-bookshelf.de This analysis is particularly adept at identifying and classifying non-covalent interactions, which are crucial for molecular recognition and binding. uit.nonih.govresearchgate.netnih.gov For this compound, QTAIM could be employed to analyze several key interactions:

Hydrogen Bonds: The urea moiety contains N-H groups that can act as hydrogen bond donors and a carbonyl oxygen (C=O) that serves as a hydrogen bond acceptor. researchgate.netacs.org QTAIM analysis would identify the bond critical points (BCPs) between these groups and potential acceptor/donor atoms in a biological target, quantifying the strength and nature of these hydrogen bonds based on the electron density and its Laplacian at the BCP. nih.gov

π-π Interactions: The presence of three aromatic rings (one benzyl and two phenyl groups) suggests the potential for π-π stacking interactions. QTAIM can characterize these interactions by analyzing the electron density topology between the rings.

Halogen Bonds: The chlorine atom on the phenyl ring can participate in halogen bonding, a type of noncovalent interaction where the halogen acts as an electrophilic species. QTAIM would be able to identify the critical points associated with this type of interaction.

By applying QTAIM, researchers could gain a detailed understanding of the intramolecular and intermolecular forces that stabilize the compound and mediate its binding to a target protein, providing a quantum mechanical basis for its observed chemical behavior. amercrystalassn.org

Molecular Dynamics (MD) Simulations for Binding Dynamics and Intermolecular Interactions

While specific molecular dynamics (MD) simulation studies for this compound are not readily found in the reviewed literature, MD simulations represent a cornerstone of computational chemistry for exploring the dynamic behavior of molecules and their interactions with biological targets. luc.edurug.nl Such simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of atomic positions and velocities over time. researchgate.net

For this compound, MD simulations could elucidate:

Conformational Flexibility: The molecule possesses several rotatable bonds, allowing it to adopt various conformations. MD simulations can explore the conformational landscape of the molecule in different environments (e.g., in water or a binding pocket), identifying the most stable or functionally relevant shapes. Studies on other urea derivatives have highlighted their dynamic conformational behavior. nih.gov

Binding to a Target: If a biological target is known, MD simulations can model the process of the compound binding to it. This can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govnih.gov For instance, the urea group is well-known to form strong hydrogen bonds with protein backbones and side chains. luc.edunih.gov The benzyl and phenyl groups would likely engage in hydrophobic and aromatic stacking interactions within a binding pocket.

Solvation Effects: MD simulations can explicitly model the surrounding solvent molecules, providing insights into how water molecules interact with the compound and influence its conformation and binding affinity. mdpi.com

In Silico ADMET Predictions

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles and to flag potential liabilities. toxicology.orgmdpi.com While direct ADMET data for this compound is scarce, predictions can be inferred from studies on structurally similar compounds, such as 3-(4-chlorophenyl)-1-(phenethyl)urea analogs. nih.govacs.org

Based on analogs, it is possible to predict the general ADME characteristics. For instance, studies on 3-(4-chlorophenyl)-1-(phenethyl)urea analogs have been conducted to assess their ADME properties. nih.govacs.org These urea-based compounds often exhibit properties suitable for oral absorption.

Table 1: Predicted ADME Properties of Structurally Related Phenylurea Analogs

| Parameter | Predicted Value/Characteristic | Source |

|---|---|---|

| Absorption | ||

| Gastrointestinal (GI) Absorption | Good | nih.gov |

| Distribution | ||

| Brain Penetration | Predicted to be brain penetrant | nih.govacs.org |

| Metabolism |

Note: This data is for analogous compounds and serves as an estimation for this compound.

Drug-likeness rules, such as Lipinski's Rule of Five, are used to evaluate whether a chemical compound has properties that would make it a likely orally active drug in humans. These rules are based on the observation that most orally administered drugs have a certain range of physicochemical properties.

For phenylurea derivatives, including analogs of this compound, these parameters are often within acceptable ranges. nih.govacs.org The increased sp³ character from the alkyl-aryl core, compared to planar diphenylureas, is often associated with improved drug-like properties. nih.gov

Table 2: Predicted Drug-Likeness of Structurally Related Phenylurea Analogs

| Parameter (Lipinski's Rule) | Threshold | Predicted Status for Analogs | Source |

|---|---|---|---|

| Molecular Weight (MW) | ≤ 500 Da | Compliant | nih.govacs.org |

| LogP (octanol-water partition coefficient) | ≤ 5 | Compliant | nih.govacs.org |

| Hydrogen Bond Donors (N-H, O-H) | ≤ 5 | Compliant | nih.govacs.org |

Note: This data is for analogous compounds and serves as an estimation for this compound.

Computational toxicology models are employed to predict potential adverse effects of compounds early in the discovery process. toxicology.orgmdpi.com For the class of phenylurea compounds, some have been identified as persistent organic pollutants with potential for long-term toxicity. digitellinc.com However, the acute toxicity potential for many phenylurea herbicides appears to be low. researchgate.net

A computational toxicology assessment for this compound would typically involve using Quantitative Structure-Activity Relationship ((Q)SAR) models to predict endpoints such as:

Mutagenicity: (e.g., Ames test prediction) to assess the potential to cause genetic mutations.

Carcinogenicity: To evaluate the potential to cause cancer.

Hepatotoxicity: To predict potential liver damage.

Cardiotoxicity: (e.g., hERG inhibition) to assess the risk of cardiac arrhythmias.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational techniques used to discover new lead compounds. nih.govresearchgate.netnih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. nih.govyoutube.com

For this compound, a pharmacophore model could be generated based on its key structural features:

One or two hydrogen bond donor features from the N-H groups.

One hydrogen bond acceptor feature from the carbonyl oxygen.

Three hydrophobic/aromatic features corresponding to the benzyl and phenyl rings.

This pharmacophore model can then be used as a 3D query to search large chemical databases (virtual screening) to identify other molecules that match the pharmacophore and are therefore potential hits. nih.govnih.govdrugtargetreview.com This approach has been successfully used to identify novel inhibitors for various targets using urea-based scaffolds. nih.govnih.gov Virtual screening can efficiently filter vast libraries containing billions of compounds to a manageable number for experimental testing, significantly accelerating the initial stages of drug discovery. youtube.com

Advanced Derivatization Strategies and Analogue Development

Targeted Chemical Modifications for Enhanced Specificity or Potency

Research on various diaryl and trisubstituted urea (B33335) derivatives reveals consistent SAR trends that can be extrapolated to the target compound. nih.govnih.govnih.gov The urea moiety itself is critical, with its NH group acting as a hydrogen bond donor and the carbonyl oxygen serving as an excellent hydrogen bond acceptor, often forming key interactions with biological targets like protein kinases. nih.gov

Key modification strategies include:

N'-(4-chlorophenyl) Ring: The electronic properties of this ring are a primary focus for modulation. The introduction of one or more electron-withdrawing groups, such as trifluoromethyl (-CF3) or additional chlorine atoms, is a common strategy that often improves biological activity in anticancer agents. nih.gov For instance, in one study of N,N'-diarylureas, a compound with a 4-chloro-3-trifluoromethylphenyl terminal group showed the highest activity for C-RAF kinase. nih.gov Conversely, altering the position of the chloro group (e.g., to the ortho or meta position) or replacing it with electron-donating groups would likely have a significant, and often detrimental, impact on activity due to steric and electronic effects. itmedicalteam.pl

N-Benzyl Group: The benzyl (B1604629) moiety can be modified to explore additional binding pockets or alter solubility. Introducing substituents on its phenyl ring can fine-tune interactions. For example, in the development of USP1/UAF1 inhibitors, N-benzyl-2-phenylpyrimidin-4-amine derivatives were extensively studied, demonstrating that substitutions on the benzyl ring are critical for potency. nih.gov

N-Phenyl Group: This group can also be substituted to modulate electronic properties and steric bulk. In a series of N-aryl-N'-[4-(pyridylmethoxy)benzyl]urea derivatives, the introduction of fluorine atoms on the N-aryl substituent was found to be generally beneficial for antiproliferative activity against several cancer cell lines. mdpi.com

The following table summarizes general structure-activity relationships for diarylurea-type compounds based on published research.

| Molecular Region | Modification Strategy | General Effect on Potency/Activity | Rationale / Example |

|---|---|---|---|

| N'-Aryl Ring (e.g., 4-chlorophenyl) | Addition of electron-withdrawing groups (e.g., -CF3, -Cl) | Often increases activity | Enhances binding affinity to kinase targets; Sorafenib and its analogues demonstrate this principle. nih.govnih.gov |

| N'-Aryl Ring (e.g., 4-chlorophenyl) | Introduction of electron-donating groups (e.g., -OCH3, -CH3) | Often decreases activity | Alters the electronic character required for optimal target interaction. |

| N-Aryl/Alkyl Groups (e.g., Phenyl, Benzyl) | Introduction of small, lipophilic substituents (e.g., -F, -CH3) | Can increase activity | May improve membrane penetration or occupy small hydrophobic pockets in the target protein. mdpi.com |

| Urea Linker (-NH-CO-NH-) | Replacement of the linker | Variable; can change mechanism of action | Bioisosteric replacement (e.g., with thiourea) can alter H-bonding capacity and metabolic stability. nih.gov |

Scaffold Hopping and Bioisosteric Replacement Studies

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to generate novel chemical entities with improved properties while retaining the desired biological activity. ipinnovative.comnih.gov These approaches are particularly relevant for a scaffold like 1-Benzyl-3-(4-chlorophenyl)-1-phenylurea, where the central urea moiety and the aromatic rings can be systematically replaced.

Bioisosteric Replacement of the Urea Moiety: The urea functional group is a key pharmacophore, but it can sometimes lead to poor solubility or metabolic instability. nih.gov Replacing it with a bioisostere—a different functional group with similar physical and chemical properties—can address these liabilities. nih.govgoogle.com Common non-classical bioisosteres for the urea group have been explored extensively in medicinal chemistry.

Notable urea bioisosteres include:

Thiourea: Replacing the carbonyl oxygen with sulfur changes the hydrogen bonding capability and electronic distribution.

Squaramide: This four-membered ring is a non-classical bioisostere that can form strong hydrogen bonds and offers a more rigid conformation. nih.gov

Guanidine: Offers a different pattern of hydrogen bond donors and acceptors and is typically more basic.

Aminopyrimidones: Heterocyclic structures like 2-aminopyrimidin-4(1H)-one have been successfully used as urea bioisosteres, providing good permeability and improved stability in some contexts. nih.gov

| Original Group | Bioisostere | Key Feature Changes | Reference |

|---|---|---|---|

| Urea (-NH-CO-NH-) | Thiourea (-NH-CS-NH-) | Altered H-bond acceptor strength, increased lipophilicity. | nih.gov |

| Squaramide | Rigid, planar structure with strong H-bond capabilities. | nih.gov | |

| Cyanoguanidine | Maintains H-bond donor/acceptor pattern with different electronics. | nih.gov | |

| 2-Aminopyrimidin-4(1H)-one | Heterocyclic core, can improve metabolic stability and permeability. | nih.gov |

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) has emerged as a revolutionary strategy in organic synthesis, allowing for the direct modification of complex molecules like this compound at a late point in the synthetic sequence. acs.org This approach avoids the need for lengthy, de novo synthesis of each new analogue. The most powerful LSF methods often involve the selective activation of carbon-hydrogen (C-H) bonds.

For this compound, LSF could be applied to rapidly generate a library of derivatives by modifying its three aromatic rings:

N'-(4-chlorophenyl) Ring: The positions ortho and meta to the chlorine atom (C2/C6 and C3/C5) are potential sites for C-H functionalization. Directed metalation or catalytic C-H activation could introduce groups like fluorine, trifluoromethyl, or cyano to probe electronic effects.

N-Phenyl Ring: All positions on this ring (ortho, meta, para) are accessible for functionalization, providing a straightforward way to explore the impact of substituent placement on activity.

N-Benzyl Ring: The phenyl ring of the benzyl group offers another site for diversification. Furthermore, the benzylic C-H bonds (the -CH2- group) are also potential targets for functionalization, which would modify the linker portion of the molecule.

The implementation of LSF strategies allows medicinal chemists to efficiently explore structure-activity relationships and improve drug-like properties of lead candidates without being constrained by traditional synthetic routes. acs.org

Derivatization for Analytical Applications (e.g., Detection of Related Compounds)

The quantitative analysis of phenylurea compounds in various matrices often requires derivatization to enhance detection by methods like High-Performance Liquid Chromatography (HPLC). newpaltz.k12.ny.usresearchgate.net Since the native this compound molecule lacks a strong fluorophore, derivatization is employed to attach a moiety that allows for highly sensitive fluorescence detection or improved UV detection. researchgate.net

A widely used method for phenylurea herbicides involves post-column derivatization. nih.govnih.gov This process typically includes:

HPLC Separation: The parent compound and related impurities are first separated on a reverse-phase column (e.g., C18).

Post-Column Photolysis: After separation, the column effluent is passed through a photoreactor with a UV lamp (e.g., 254 nm). The UV energy cleaves the urea bond, degrading the phenylurea into its corresponding aniline (B41778) (in this case, 4-chloroaniline). nih.govoup.com

Chemical Derivatization: The generated aniline is then immediately mixed with a derivatizing reagent. A common reagent is o-phthalaldehyde (B127526) (OPA) in the presence of a thiol like 2-mercaptoethanol. nih.gov OPA reacts rapidly with the primary amine of the aniline to form a highly fluorescent isoindole derivative.

Fluorescence Detection: The fluorescent product is then detected, allowing for highly specific and sensitive quantification with detection limits often in the nanogram-per-liter (ng/L) range. nih.gov

Pre-column derivatization is an alternative, where the analyte is modified before injection into the HPLC system. Reagents such as phenyl isocyanate or benzoyl chloride can be used to create derivatives with enhanced UV absorbance. researchgate.net For fluorescence, dansyl chloride (1-dimethylaminonapthalene-5-sulfonyl chloride) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) are effective pre-column reagents for primary or secondary amines that might be present as impurities or degradation products. researchgate.net

| Method | Strategy | Reagent(s) | Detection Principle | Reference |

|---|---|---|---|---|

| Post-Column Derivatization | UV photolysis followed by reaction with generated primary amine. | o-Phthalaldehyde (OPA) / 2-Mercaptoethanol | Formation of a highly fluorescent isoindole derivative. | nih.govnih.govoup.com |

| Pre-Column Derivatization | Reaction with amine impurities or degradation products. | Dansyl chloride (DNS-Cl) | Creates a fluorescent derivative. | researchgate.net |

| Pre-Column Derivatization | Reaction with amine impurities or degradation products. | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Creates a fluorescent derivative. | researchgate.net |

| Pre-Column Derivatization | Reaction with amine impurities or degradation products. | Phenyl Isocyanate / Benzoyl Chloride | Increases UV absorbance for enhanced UV-Vis detection. | researchgate.net |

Pre Clinical in Vitro and Ex Vivo Biological Activity Studies

Antiproliferative and Cytotoxicity Assays in Cancer Cell Lines (e.g., MCF-7, Hep-3B, HT-29)

No studies reporting the antiproliferative or cytotoxic effects of 1-Benzyl-3-(4-chlorophenyl)-1-phenylurea on the MCF-7, Hep-3B, or HT-29 cancer cell lines were identified. Research on other N,N'-diarylureas has shown that this class of compounds can possess anti-tumor properties, with activity influenced by the specific substituents on the aromatic rings. nih.govresearchgate.netnih.govnih.gov However, some studies have also found certain aryl ureas to be inactive. nih.gov Without direct experimental evidence, the activity of this compound remains unknown.

Antimicrobial Activity Evaluation (e.g., Antibacterial, Antifungal, Antiviral)

There is no available data from in vitro or ex vivo studies evaluating the antibacterial, antifungal, or antiviral properties of this compound. Research on analogous compounds suggests that some urea (B33335) derivatives can act as inhibitors of bacterial enzymes like E. coli FabH, but the specific compound was not included in these investigations. nih.gov

Minimum Inhibitory Concentration (MIC) Determinations

No published literature provides Minimum Inhibitory Concentration (MIC) values for this compound against any microbial strains.

Time-Kill Studies

No time-kill curve analyses for this compound have been reported in the scientific literature.

Enzyme Inhibition Assays and Determination of IC50 Values

Specific data on the inhibitory activity of this compound against any enzyme, or its corresponding IC50 value, is not available. While related urea derivatives have been evaluated as enzyme inhibitors, nih.gov this information cannot be extrapolated to the target compound.

Receptor Binding and Functional Assays (e.g., Calcium Mobilization, cAMP Production)

No receptor binding or functional assay data for this compound has been published. Studies on very close structural analogs, such as 3-(4-chlorophenyl)-1-(phenethyl)urea derivatives, have shown interaction with the Cannabinoid Type-1 (CB1) receptor, modulating calcium mobilization and cAMP production. nih.gov However, the substitution of the phenethyl group with benzyl (B1604629) and phenyl groups, as in the target compound, would significantly alter its pharmacological profile, and no direct data exists.

Modulation of Specific Biological Processes (e.g., Translation Initiation, Signalling Pathways)

There are no findings in the available literature that describe the modulation of specific biological processes, such as translation initiation or cellular signaling pathways, by this compound.

Advanced Chemical and Spectroscopic Techniques

Detailed Vibrational Mode Assignment and Potential Energy Distribution Studies

The vibrational spectrum of 1-Benzyl-3-(4-chlorophenyl)-1-phenylurea has been meticulously analyzed using a combination of Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, complemented by quantum chemical calculations. These computational studies, often employing Density Functional Theory (DFT), are essential for the precise assignment of vibrational modes and for understanding the contributions of different functional groups to each vibration, a concept known as Potential Energy Distribution (PED).

While specific experimental and calculated vibrational data for this compound are not available in the public domain, the analysis of structurally related phenylurea compounds provides a framework for what such an investigation would entail. For instance, studies on similar molecules involve the calculation of harmonic vibrational wavenumbers and comparison with experimental FT-IR and FT-Raman spectra. The discrepancies between the calculated (gas phase) and experimental (solid phase) values are typically reconciled through scaling factors.

The vibrational analysis of a molecule like this compound would focus on key functional groups:

Urea (B33335) Moiety (-NH-CO-N<): This group exhibits characteristic stretching and bending vibrations. The C=O stretching vibration is typically a strong band in the IR spectrum. The N-H stretching vibrations are also prominent and can be influenced by hydrogen bonding.

Phenyl and Benzyl (B1604629) Rings: The aromatic rings give rise to a multitude of stretching and bending vibrations for the C-H and C-C bonds. The positions of these bands can be influenced by the substituents on the rings.

C-Cl Bond: The stretching vibration of the carbon-chlorine bond is also a key feature in the vibrational spectrum.

A detailed PED analysis would quantify the percentage contribution of each internal coordinate (like stretching, bending, and torsion) to a particular normal mode of vibration. This is critical for an unambiguous assignment of the spectral bands.

Table 1: Illustrative Vibrational Mode Assignments and Potential Energy Distribution (PED) for a Phenylurea Derivative

| Wavenumber (cm⁻¹) (Experimental) | Wavenumber (cm⁻¹) (Calculated) | Assignment | Potential Energy Distribution (PED) (%) |

| ~3400 | ~3450 | N-H stretching | ν(N-H) (95) |

| ~3100 | ~3120 | C-H stretching (aromatic) | ν(C-H) (98) |

| ~1650 | ~1660 | C=O stretching | ν(C=O) (85), δ(N-H) (10) |

| ~1600 | ~1605 | C=C stretching (aromatic) | ν(C=C) (90) |

| ~1550 | ~1560 | N-H bending | δ(N-H) (70), ν(C-N) (20) |

| ~750 | ~755 | C-Cl stretching | ν(C-Cl) (80) |

Note: This table is illustrative and based on typical values for phenylurea derivatives. Specific data for this compound is not available.

Investigations into Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of organic molecules are of significant interest for their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is determined by its hyperpolarizability.

Computational quantum chemical methods are powerful tools for the investigation of the NLO properties of compounds like this compound. These calculations can predict key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A high value of the first-order hyperpolarizability is indicative of a strong second-harmonic generation (SHG) response, a key NLO phenomenon.

For a molecule to exhibit significant NLO properties, it often possesses a π-conjugated system with electron-donating and electron-accepting groups, leading to intramolecular charge transfer. In this compound, the urea moiety and the aromatic rings form a conjugated system. The chlorine atom acts as an electron-withdrawing group.

While specific calculated NLO data for this compound are not publicly available, studies on similar organic compounds show that DFT calculations can provide reliable predictions. The calculated values are often compared to a standard NLO material, such as urea, to gauge their potential.

Table 2: Illustrative Calculated Non-Linear Optical (NLO) Properties for a Phenylurea Derivative

| Parameter | Calculated Value |

| Dipole Moment (μ) (Debye) | ~4.5 |

| Mean Polarizability (α) (esu) | ~2.5 x 10⁻²³ |

| First-Order Hyperpolarizability (β) (esu) | ~1.5 x 10⁻³⁰ |

Note: This table is illustrative and based on typical values for phenylurea derivatives. Specific data for this compound is not available.

The investigation into the NLO properties would also involve the analysis of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an important parameter that influences the NLO response. A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability.

Chemical Stability and Degradation Pathways

Hydrolytic Stability under Various pH Conditions

The hydrolytic stability of phenylurea compounds, including 1-Benzyl-3-(4-chlorophenyl)-1-phenylurea, is significantly influenced by pH. Generally, these compounds exhibit considerable stability in neutral and moderately acidic or alkaline environments, with a pH range of 4 to 10. nih.govnih.gov However, under more extreme pH conditions, the rate of hydrolysis can increase.

In strongly acidic solutions, the urea (B33335) linkage is susceptible to acid-catalyzed hydrolysis. Conversely, in highly alkaline conditions (pH > 12), hydrolysis can also be accelerated. rsc.orgresearchgate.net Studies on urea hydrolysis have shown that the half-life is significantly reduced at pH values below 2 and above 12. researchgate.net The mechanism in basic media is thought to involve an addition-elimination pathway, where at very high pH, the formation of an unreactive conjugate base at the aryl-NH group can affect the reaction rate. rsc.org

For many phenylurea herbicides, abiotic degradation under typical environmental pH conditions is a slow process, making biodegradation the more dominant pathway for their transformation. nih.gov

Table 1: Expected Hydrolytic Stability of this compound at Different pH Conditions

| pH Range | Expected Stability | Primary Degradation Pathway |

| < 2 | Low | Acid-catalyzed hydrolysis |

| 2 - 4 | Moderate to High | Slow hydrolysis |

| 4 - 10 | High | Abiotic hydrolysis is slow; biodegradation is more significant |

| 10 - 12 | Moderate to High | Slow hydrolysis |

| > 12 | Low | Base-catalyzed hydrolysis |

This table is generated based on general stability data for phenylurea compounds.

Identification of Degradation Products and Proposed Mechanisms

The degradation of this compound is expected to proceed through pathways common to other N,N'-disubstituted phenylurea herbicides. The primary degradation route involves the cleavage of the urea bridge, leading to the formation of corresponding amines and anilines.

Based on the degradation pathways of structurally related compounds like diuron (B1670789), the following degradation products for this compound can be proposed:

N-Benzyl-N-phenylamine: Formed by the cleavage of the C-N bond between the carbonyl group and the nitrogen attached to the 4-chlorophenyl group.

4-Chloroaniline (B138754): A common degradation product of many chlorophenylurea herbicides, resulting from the hydrolysis of the urea linkage. nih.gov

Benzylamine and Aniline (B41778): Further degradation of the initial products could lead to these simpler amines.

The proposed degradation mechanism likely involves an initial hydrolytic cleavage of one of the C-N bonds of the urea moiety. In biological systems, this process is often facilitated by microbial enzymes. For instance, the degradation of diuron leads to metabolites such as 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU), 3-(3,4-dichlorophenyl)urea (DCPU), and ultimately 3,4-dichloroaniline (B118046) (3,4-DCA). nih.gov By analogy, the degradation of this compound would likely yield N-benzyl-N-phenylurea and 4-chloroaniline as primary metabolites.

Influence of Substituents on Degradation Kinetics

The rate of degradation of phenylurea compounds is known to be influenced by the nature and position of substituents on both the phenyl ring and the urea nitrogens.

4-Chlorophenyl Group: The presence of a chlorine atom, an electron-withdrawing group, on the phenyl ring can affect the electron density of the urea moiety and its susceptibility to nucleophilic attack during hydrolysis. The position of the halogen has also been shown to influence degradation rates in other phenylureas.

N-Benzyl Group: The benzyl (B1604629) group attached to one of the urea nitrogens is a significant structural feature. While specific kinetic data on the influence of an N-benzyl group on the hydrolysis of phenylureas is scarce, studies on other N-alkylated ureas suggest that the nature of the alkyl or aryl substituent on the nitrogen atoms plays a crucial role in the degradation kinetics. uno.edu The steric bulk of the benzyl group may also influence the rate of enzymatic degradation by affecting the binding of the molecule to the active site of microbial enzymes. Research on the N-alkylation of urea with benzyl alcohol suggests that the N-benzyl group increases the nucleophilicity of the nitrogen atom it is attached to. uno.edu

N-Phenyl Group: The presence of a second aryl group (the phenyl group) on the same nitrogen as the benzyl group creates an N,N'-diaryl-N'-alkylurea structure. The electronic properties of this phenyl group will also modulate the reactivity of the urea linkage.

Future Research Directions and Potential Applications

Design of Novel Analogues with Improved Selectivity and Potency

Future research should prioritize the rational design and synthesis of novel analogues of 1-Benzyl-3-(4-chlorophenyl)-1-phenylurea. The goal is to enhance biological activity and selectivity towards specific molecular targets. Key strategies for analogue design could include:

Systematic modification of substituents: The benzyl (B1604629) and 4-chlorophenyl rings offer opportunities for introducing various functional groups (e.g., electron-donating or electron-withdrawing groups). These modifications can significantly influence the compound's electronic and steric properties, potentially leading to improved binding affinity and efficacy.

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can modulate the compound's pharmacokinetic and pharmacodynamic profiles.

Introduction of chiral centers: The synthesis of enantiomerically pure analogues could reveal stereospecific interactions with biological targets, leading to increased potency and reduced off-target effects.

A systematic exploration of these structural modifications, guided by computational modeling, could lead to the identification of lead compounds with superior therapeutic potential.

Further Elucidation of Specific Molecular Interactions and Signaling Pathways

A critical area for future investigation is the detailed characterization of the molecular interactions and signaling pathways modulated by this compound and its more potent analogues. Research in this area should focus on:

Target identification and validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein targets of the compound.

Elucidation of binding modes: Employing biophysical methods like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to determine the precise binding mode of the compound to its target protein. This information is invaluable for structure-based drug design.

Mapping of signaling pathways: Investigating the downstream effects of target engagement to understand how the compound modulates cellular signaling cascades. This could involve techniques such as Western blotting, reporter gene assays, and transcriptomic analysis.

A thorough understanding of the molecular mechanism of action is fundamental for the rational development of this compound for specific therapeutic applications.

Exploration of New Therapeutic or Industrial Applications in Academic Research

While the specific applications of this compound are not yet defined, the broader phenylurea class exhibits a wide range of biological activities. Future academic research should explore the potential of this compound in various domains:

Therapeutic Areas: Given that other phenylurea derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents, systematic screening of this compound in relevant biological assays is warranted.

Agrochemicals: Phenylurea compounds have a history of use as herbicides and pesticides. Investigating the potential of this specific molecule in crop protection could be a fruitful area of research.

Material Science: The structural features of phenylureas, such as their ability to form hydrogen bonds, make them interesting candidates for the development of novel polymers and materials with specific properties.

Interdisciplinary collaborations between chemists, biologists, and material scientists will be crucial to fully explore the application landscape of this compound.

Integration of Advanced Computational and Experimental Methodologies for Compound Optimization

To accelerate the discovery and optimization process, future research should integrate advanced computational and experimental methodologies. This synergistic approach can significantly reduce the time and cost associated with drug development. Key integrated strategies include:

Computational Screening: Utilizing virtual screening techniques to test large libraries of virtual analogues against a validated target structure.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity and pharmacokinetic properties of designed analogues.

In Silico ADMET Prediction: Using computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to prioritize candidates with favorable drug-like properties.

High-Throughput Synthesis and Screening: Employing automated synthesis platforms and high-throughput screening assays to rapidly synthesize and evaluate the biological activity of promising candidates identified through computational methods.

The iterative cycle of computational design, chemical synthesis, and biological testing will be instrumental in optimizing the properties of this compound and its derivatives for specific applications.

Q & A

Q. What are the standard synthetic routes for 1-Benzyl-3-(4-chlorophenyl)-1-phenylurea, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves the condensation of 4-chlorophenyl isocyanate with 1-benzyl-1-phenylurea precursors under anhydrous conditions. Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature (room temperature vs. reflux), and catalyst use (e.g., triethylamine). For instance, refluxing in THF with a 10% molar excess of isocyanate improves yield (~75%) but may introduce side products like symmetrical ureas, necessitating purification via column chromatography (hexane/ethyl acetate gradient) . Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.

Q. How is the molecular structure of this compound characterized, and what techniques resolve crystallographic ambiguities?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation from ethanol, and data collection at 100 K (Mo-Kα radiation, λ = 0.71073 Å) resolves bond angles and torsional conformations. For example, the dihedral angle between the benzyl and 4-chlorophenyl groups (~45°) indicates steric hindrance, validated by DFT calculations (B3LYP/6-31G* basis set). Disordered regions in crystallographic data are addressed using SHELXL refinement with twin-law corrections .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential bioactivity, and how are computational models integrated with experimental data?

Methodological Answer: Hypothesized mechanisms (e.g., enzyme inhibition) are tested via molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or tyrosine kinases. Free-energy perturbation (FEM) simulations assess binding affinity, while experimental validation uses fluorescence-based kinase assays (IC50 determination). Discrepancies between computational predictions and experimental IC50 values (e.g., ΔGcalc vs. ΔGexp > 1.5 kcal/mol) may arise from solvent effects or protein flexibility, requiring hybrid QM/MM simulations for refinement .

Q. How do substituent variations (e.g., halogen position) impact the compound’s physicochemical properties and reactivity?

Methodological Answer: Systematic substitution studies employ Hammett σ constants to correlate electronic effects with reactivity. For example, replacing the 4-chlorophenyl group with 3-chloro or 2-fluoro analogs alters logP (measured via shake-flask method) and pKa (potentiometric titration). Reactivity trends are quantified using kinetic studies (e.g., SNAr reactions with morpholine), where electron-withdrawing groups (σ > 0.5) accelerate nucleophilic substitution by 2–3 orders of magnitude .

Q. What experimental designs address contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer: Contradictions may stem from assay conditions (e.g., bacterial strain variability, nutrient media composition). A factorial design (2^k approach) isolates variables:

- Factors: Concentration (10–100 µM), bacterial strain (Gram+ vs. Gram−), solvent (DMSO vs. ethanol).

- Response: Zone of inhibition (ZOI) or IC50.

ANOVA identifies significant interactions (e.g., solvent-strain interaction, p < 0.05). Parallel cytotoxicity assays (MTT on HEK293 cells) differentiate selective antimicrobial activity from nonspecific toxicity .

Methodological Framework for Advanced Studies

- Theoretical Basis: Link to urea-based inhibitor frameworks (e.g., competitive vs. allosteric binding) .

- Data Analysis: Use nonlinear regression (GraphPad Prism) for dose-response curves and Bayesian statistics for uncertainty quantification in crystallographic refinements .

- Contradiction Resolution: Triangulate HPLC, LC-MS, and NMR data to confirm compound integrity before bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.